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Compound Name: MKC8866

Cat. No.: B609116 Get Quote

An in-depth analysis of the preclinical in vivo performance of the IRE1α RNase inhibitor

MKC8866, also known as ORIN1001, in various cancer models.

This guide provides a comprehensive comparison of the in vivo efficacy of

MKC8866/ORIN1001, a potent and selective inhibitor of the IRE1α RNase, a key component of

the unfolded protein response (UPR). The compound has demonstrated significant therapeutic

potential in preclinical studies across a range of solid tumors, both as a monotherapy and in

combination with existing cancer treatments.[1][2] This document is intended for researchers,

scientists, and drug development professionals interested in the therapeutic application of

targeting the IRE1α signaling pathway.

Mechanism of Action
MKC8866/ORIN1001 is a salicylaldehyde analog that specifically inhibits the endoribonuclease

(RNase) activity of IRE1α.[3][4] IRE1α is a critical sensor of endoplasmic reticulum (ER) stress.

Upon activation, its RNase domain initiates the unconventional splicing of X-box binding protein

1 (XBP1) mRNA to its active form, XBP1s. XBP1s is a transcription factor that upregulates

genes involved in protein folding, secretion, and ER-associated degradation to restore ER

homeostasis. In many cancers, the IRE1α-XBP1s pathway is hijacked to promote tumor cell

survival, proliferation, and adaptation to the harsh tumor microenvironment.[1][5]

MKC8866/ORIN1001's inhibition of IRE1α RNase activity blocks the splicing of XBP1 mRNA,

leading to a reduction in XBP1s levels.[1] This disruption of the UPR signaling cascade has

been shown to be essential for the activation of c-MYC signaling, a major oncogenic driver in
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various cancers, including prostate cancer.[1][5] By inhibiting this pathway,

MKC8866/ORIN1001 can suppress tumor growth and enhance the efficacy of other anticancer

agents.
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Caption: The IRE1α-XBP1s signaling pathway and the inhibitory action of
MKC8866/ORIN1001.

In Vivo Efficacy Data
MKC8866/ORIN1001 has demonstrated significant anti-tumor activity in various preclinical

xenograft models of prostate and breast cancer.

Prostate Cancer Xenograft Models
In multiple prostate cancer cell line-derived xenograft models, daily oral administration of

MKC8866 as a monotherapy resulted in strong inhibition of tumor growth.[1]
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Cell Line Mouse Model Treatment Outcome Reference

LNCaP Nude mice

MKC8866 (300

mg/kg, daily,

oral)

Significant tumor

growth inhibition
[1]

VCaP Nude mice

MKC8866 (300

mg/kg, daily,

oral)

Significant tumor

growth inhibition
[1]

22Rv1 Nude mice

MKC8866 (300

mg/kg, daily,

oral)

Significant tumor

growth inhibition
[1]

C4-2B Nude mice

MKC8866 (300

mg/kg, daily,

oral)

Significant tumor

growth inhibition
[1]

Furthermore, MKC8866 showed synergistic effects when combined with standard-of-care

therapies for prostate cancer, such as enzalutamide, abiraterone acetate, and cabazitaxel.[1]

Breast Cancer Xenograft Models
In a triple-negative breast cancer (TNBC) xenograft model using MDA-MB-231 cells, MKC8866
alone did not show significant efficacy as a single agent.[6] However, when combined with the

chemotherapeutic agent paclitaxel, it significantly enhanced the repression of tumor growth.[6]

Cell Line Mouse Model Treatment Outcome Reference

MDA-MB-231
Athymic nude

mice

MKC8866 (300

mg/kg, daily,

oral)

No significant

single-agent

efficacy

[6]

MDA-MB-231
Athymic nude

mice

MKC8866 (300

mg/kg, daily,

oral) + Paclitaxel

(10 mg/kg,

weekly, IV)

Significant

synergistic tumor

growth inhibition

[6][7]
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ORIN1001 has also been shown to suppress the growth of MYC-high-expressing patient-

derived xenograft (PDX) models of breast cancer and substantially enhance the efficacy of

docetaxel.[8] In combination with taxane-based chemotherapy, ORIN1001 prompted a robust

immune response in vivo, converting immunologically "cold" tumors to "hot" tumors.[9]

Experimental Protocols
Prostate Cancer Xenograft Study

Cell Lines: LNCaP, VCaP, 22Rv1, and C4-2B human prostate cancer cell lines.

Animals: Male nude mice.

Tumor Implantation: Cells were subcutaneously injected into the flanks of the mice.

Treatment: Once tumors were palpable, mice were randomized into treatment groups.

MKC8866 was administered daily by oral gavage at a dose of 300 mg/kg.[1]

Tumor Measurement: Tumor growth was monitored regularly using caliper measurements.[1]

Endpoint: At the end of the study, tumors were excised and weighed. Immunohistochemical

analysis was performed to assess markers of proliferation (PCNA) and apoptosis (cleaved

Caspase-3).[1]

Triple-Negative Breast Cancer Xenograft Study
Cell Line: MDA-MB-231 human breast cancer cell line.[6]

Animals: Female athymic nude mice (Crl:NU(Ncr)-Foxn1nu).[6][7]

Tumor Implantation: 5 × 10⁶ MDA-MB-231 cells were subcutaneously injected into the right

flank of each mouse.[6][7]

Treatment: When tumors reached a palpable size (approximately 250 mm³), mice were

randomized into treatment groups.[6][7]

Vehicle control

MKC8866 (300 mg/kg) administered daily via oral gavage.[7]
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Paclitaxel (10 mg/kg) administered weekly by intravenous injection.[7]

Combination of MKC8866 and paclitaxel.[7]

Tumor Measurement: Tumor size was assessed every 2-3 days via caliper measurement,

and tumor volume was calculated.[7]

Endpoint: The study continued until tumors reached their maximum permitted size.[7]
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Caption: A generalized experimental workflow for in vivo efficacy studies using xenograft
models.

Summary and Future Directions
The preclinical data strongly support the in vivo efficacy of MKC8866/ORIN1001 in inhibiting

tumor growth, particularly in prostate cancer models as a monotherapy and in combination with

other agents. In breast cancer, its synergistic effect with chemotherapy is promising. The

mechanism of action, through the inhibition of the IRE1α-XBP1s pathway and subsequent

downregulation of c-MYC, provides a solid rationale for its therapeutic potential.

ORIN1001 is currently in Phase 1/2 clinical trials for advanced solid tumors and metastatic

breast cancer (NCT03950570), which will provide crucial data on its safety and efficacy in

humans.[2] Future research will likely focus on identifying predictive biomarkers to select

patients who are most likely to respond to IRE1α inhibition and exploring novel combination

strategies to overcome therapeutic resistance.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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